

# betulinic acid chemical structure and properties

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# Betulinic Acid: A Comprehensive Technical Guide

# An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Betulinic acid**, a pentacyclic triterpenoid naturally occurring in the bark of several plant species, most notably the white birch (Betula pubescens), has emerged as a compound of significant interest in the scientific and medical communities.[1] Its diverse pharmacological profile, including potent anticancer, anti-inflammatory, and antiviral properties, positions it as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of **betulinic acid**, with a focus on its mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

## **Chemical Structure and Identification**



**Betulinic acid** is a lupane-type triterpenoid characterized by a pentacyclic skeleton. Its systematic IUPAC name is (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-1-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid.[1]

Table 1: Chemical Identifiers for Betulinic Acid

Identifier	Value	
IUPAC Name	(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13b R)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1- (prop-1-en-1-yl)icosahydro-3aH- cyclopenta[a]chrysene-3a-carboxylic acid[1][2]	
CAS Number	472-15-1[1][3][4]	
Molecular Formula	СзоH48O3[1][3][5]	
Canonical SMILES	CC(=C)C1CCC2(C(C3CCC4C5(CCC(C(C5CCC 4(C3(CC2)C)C)(C)C)O)C)C1)C(=O)O[2]	
InChI	InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3, (H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1[2]	
InChlKey	QGJZLNKBHJESQX-FZFNOLFKSA-N[2]	

# **Physicochemical Properties**

The physical and chemical properties of **betulinic acid** are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of Betulinic Acid



Property	Value
Molecular Weight	456.71 g/mol [1][3]
Melting Point	295-298 °C (decomposes)[2][3][6]
Appearance	White to off-white solid; colorless needles[2][3]
Solubility	Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL).[3][6] Limited solubility in methanol, chloroform, and ether. Low solubility in water and petroleum ether.[7]
pKa (Strongest Acidic)	4.75[8]
logP	5.34[8]

# Pharmacological Properties and Mechanism of Action

**Betulinic acid** exhibits a wide range of biological activities, which are attributed to its ability to modulate multiple cellular signaling pathways.

# **Anticancer Activity**

The anticancer properties of **betulinic acid** are the most extensively studied. It has demonstrated cytotoxicity against a variety of cancer cell lines, including melanoma, neuroblastoma, and various carcinomas.[4] A key feature of its anticancer activity is its ability to induce apoptosis in tumor cells with minimal toxicity to normal cells.[4]

The primary mechanism of **betulinic acid**-induced apoptosis is through the mitochondrial pathway.[9] This involves the direct permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO into the cytosol. [10] This process is often independent of the p53 tumor suppressor protein.[1]

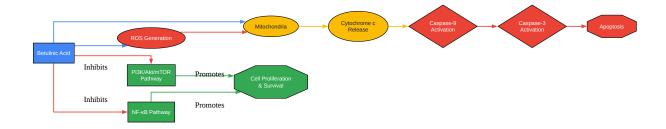
Several signaling pathways are implicated in the anticancer effects of **betulinic acid**:

PI3K/Akt/mTOR Pathway: Betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[8] Inhibition of



this pathway can lead to the induction of autophagy-mediated apoptosis.[8]

- NF-κB Pathway: Betulinic acid can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[6]
- Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[3]



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Anticancer signaling pathway of **betulinic acid**.

Table 3: IC50 Values of Betulinic Acid in Various Cancer Cell Lines



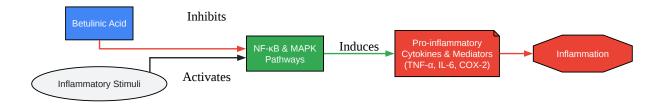
Cell Line	Cancer Type	IC <sub>50</sub> (μΜ)
Melanoma (518A2)	Melanoma	9.44 - 10.83
Lung Carcinoma (A549)	Lung Cancer	1.5 - 4.2[1]
Breast Cancer (MCF-7)	Breast Cancer	9.44 - 10.83
Ovarian Cancer (A2780)	Ovarian Cancer	1.8 - 4.5[1]
Cervical Cancer (A431)	Cervical Cancer	1.8[1]
Colon Carcinoma (HT-29)	Colon Cancer	9.44 - 10.83
Prostate Cancer (PC-3)	Prostate Cancer	~2-5
Leukemia (MV4-11)	Leukemia	~2-5
Neuroblastoma	Neuroblastoma	14 - 17 μg/mL[1]
Medulloblastoma	Medulloblastoma	3 - 13.5 μg/mL[1]
Glioblastoma	Glioblastoma	2 - 17 μg/mL[1]

# **Anti-inflammatory Activity**

**Betulinic acid** possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

- Inhibition of Pro-inflammatory Cytokines: Betulinic acid has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][11]
- Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of **betulinic acid** are largely attributed to its ability to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][11]
- COX-2 Inhibition: **Betulinic acid** can also suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]





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Anti-inflammatory signaling pathway of **betulinic acid**.

Table 4: Anti-inflammatory Activity of Betulinic Acid

Assay	Model	Effect	IC50 / Dose
IL-6 Release Inhibition	LPS-induced in macrophages	Inhibition of IL-6 release	21 μM[ <b>1</b> ]
T-cell Proliferation	Phytohemagglutinin- stimulated T-cells	Suppression of proliferation	> 50 μg/mL[1]
Paw Edema	Carrageenan-induced in mice	Reduction of paw edema	10 mg/kg (oral)[12]

# **Antiviral Activity**

**Betulinic acid** and its derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

- HIV Maturation Inhibition: Derivatives of betulinic acid, such as bevirimat, have been developed as HIV maturation inhibitors.[13] They act by blocking the final step in the processing of the Gag polyprotein, specifically the cleavage of the capsid precursor (CASP1) to the mature capsid protein (CA), resulting in the production of non-infectious viral particles.[14]
- Inhibition of HIV Entry: Some derivatives of **betulinic acid** have also been shown to inhibit the entry of HIV into host cells.[15]



Table 5: Antiviral Activity of **Betulinic Acid** and its Derivatives

Virus	Compound	Mechanism	EC50 / IC50
HIV-1	Betulinic Acid	Inhibition of replication	EC <sub>50</sub> : 1.4 μM[12]
HIV-1	Bevirimat	Maturation inhibitor	IC90: 22.1 ng/mL[14]
Herpes Simplex Virus Type 2 (HSV-2)	Betulinic Acid	Inhibition of replication	IC50: 1.6 μM[3]
Dengue Virus 2 (DENV2)	Betulinic Acid	Inhibition of replication	IC50: 0.8038 - 3.224 μM[12]

# Experimental Protocols Extraction of Betulinic Acid from Birch Bark (Soxhlet Extraction)

This protocol describes a standard laboratory procedure for the extraction of **betulinic acid** from dried birch bark.

#### Materials:

- · Dried and powdered white birch bark
- 95% Ethanol
- Soxhlet apparatus (including round-bottom flask, extractor, and condenser)
- · Heating mantle
- Rotary evaporator
- · Filter paper

#### Procedure:

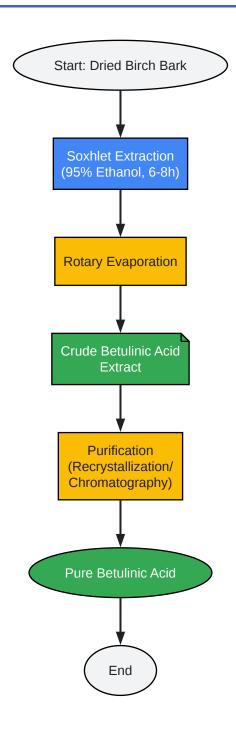
# Foundational & Exploratory





- Place approximately 20-30 g of powdered birch bark into a thimble made from thick filter paper.
- Place the thimble into the main chamber of the Soxhlet extractor.
- Fill the distilling flask with 250-300 mL of 95% ethanol.
- Assemble the Soxhlet apparatus and place the distilling flask in the heating mantle.
- Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble of solid.
- Once the chamber is almost full, the solvent is automatically emptied by a siphon side arm, with the extracted compounds, back down to the distillation flask.
- Allow this cycle to repeat for approximately 6-8 hours.
- After extraction, cool the apparatus and remove the flask containing the ethanol extract.
- Concentrate the extract using a rotary evaporator to obtain the crude **betulinic acid** extract.
- The crude extract can be further purified by recrystallization or column chromatography.





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Workflow for the extraction of betulinic acid.

# Synthesis of Betulinic Acid from Betulin (Jones Oxidation)

This two-step protocol outlines the synthesis of **betulinic acid** from its precursor, betulin, via oxidation.[16]



#### Materials:

- Betulin
- Jones reagent (Chromium trioxide in sulfuric acid and acetone)
- Sodium borohydride (NaBH<sub>4</sub>)
- Tetrahydrofuran (THF)
- Acetone
- Appropriate glassware for organic synthesis

#### Procedure:

#### Step 1: Oxidation of Betulin to Betulonic Acid

- Dissolve betulin in acetone at 0°C.
- Slowly add Jones reagent to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C until the reaction is complete (monitor by TLC).
- Quench the reaction by adding isopropanol.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude betulonic acid.

#### Step 2: Reduction of Betulonic Acid to Betulinic Acid

- Dissolve the crude betulonic acid in THF.
- Add sodium borohydride to the solution in portions.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).



- · Carefully add water to quench the excess NaBH4.
- Extract the product with an organic solvent.
- Wash the organic layer, dry, and concentrate to obtain crude **betulinic acid**.
- Purify the product by recrystallization or column chromatography.



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Synthetic workflow from betulin to **betulinic acid**.

# **Cytotoxicity Assessment: MTT Assay**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Betulinic acid stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

#### Procedure:

## Foundational & Exploratory





- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.[6]
- Compound Treatment: Prepare serial dilutions of **betulinic acid** in culture medium. Remove the medium from the wells and add 100 μL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[18]
- Formazan Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[18] Gently mix to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   [19]
- Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6]

## Conclusion

**Betulinic acid** is a natural product with a remarkable spectrum of biological activities, making it a highly promising candidate for drug development. Its well-defined chemical structure and multifaceted mechanisms of action, particularly in the realms of oncology, inflammation, and virology, provide a solid foundation for further investigation. The detailed protocols and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Continued exploration of its structure-activity relationships and the development of novel derivatives are likely to yield new and effective therapeutic agents for a range of human diseases.



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